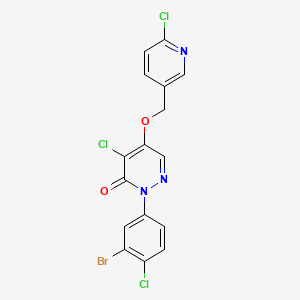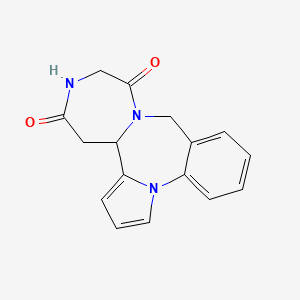
9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro- is a complex tricyclic compound belonging to the class of pyrrolo[1,4]benzodiazepines. These compounds are known for their diverse biological activities, including anticancer and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,4]benzodiazepines typically involves the construction of the diazepine ring through functionalization of pyrrole derivatives. One common method is the Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another approach involves the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .
化学反応の分析
Types of Reactions
9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
Chemistry
In chemistry, these compounds are used as building blocks for the synthesis of more complex molecules. Their unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biology, these compounds are studied for their interaction with DNA and proteins. They have been shown to bind to DNA, inhibiting the replication of cancer cells .
Medicine
Medically, these compounds are explored for their potential as anticancer and antiviral agents. Their ability to interact with molecular targets makes them promising candidates for drug development .
Industry
Industrially, these compounds are used in the development of new materials and as intermediates in the synthesis of other biologically active compounds .
作用機序
The mechanism of action of 9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro- involves binding to DNA and inhibiting its replication. This interaction disrupts the normal function of cancer cells, leading to cell death. The compound also interacts with various proteins, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-c][1,4]benzodiazepines: Known for their anticancer activity.
Pyrrolo[1,2-a][1,4]benzodiazepines: Studied for their antiviral properties.
Pyrrolo[1,2-d][1,4]benzodiazepines: Found to be potent non-nucleoside HIV-1 reverse transcriptase inhibitors.
Uniqueness
The uniqueness of 9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro- lies in its specific tricyclic structure, which allows for a wide range of biological activities. Its ability to interact with DNA and proteins makes it a versatile compound for various scientific applications .
特性
CAS番号 |
144109-22-8 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC名 |
6,14,17-triazatetracyclo[12.5.0.02,6.07,12]nonadeca-2,4,7,9,11-pentaene-15,18-dione |
InChI |
InChI=1S/C16H15N3O2/c20-15-8-14-13-6-3-7-18(13)12-5-2-1-4-11(12)10-19(14)16(21)9-17-15/h1-7,14H,8-10H2,(H,17,20) |
InChIキー |
LXQFMYJYZUWLIF-UHFFFAOYSA-N |
正規SMILES |
C1C2C3=CC=CN3C4=CC=CC=C4CN2C(=O)CNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


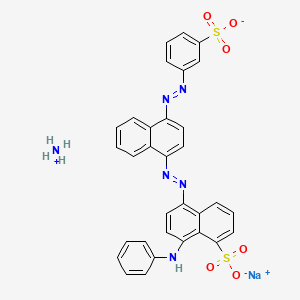

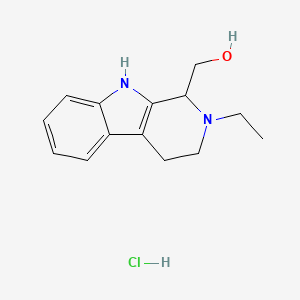
![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)
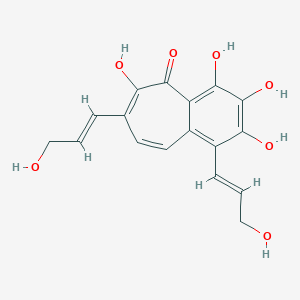


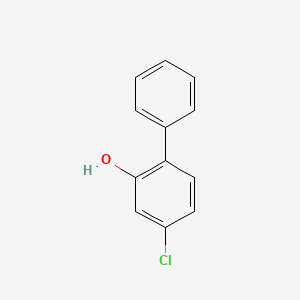

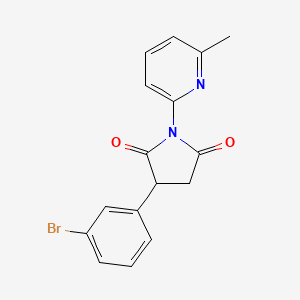
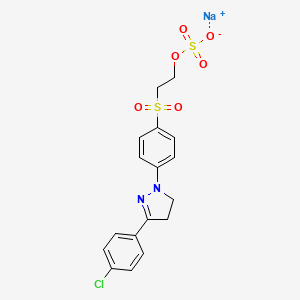
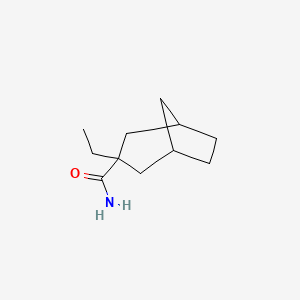
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)
